

# Application Note & Protocol: High-Yield Extraction of Rhamnocitrin from Astragalus complanatus

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Compound of Interest		
Compound Name:	Rhamnocitrin	
Cat. No.:	B192594	Get Quote

Audience: Researchers, scientists, and drug development professionals.

### Introduction

Astragalus complanatus, a key herb in traditional medicine, is a rich source of bioactive flavonoids, with **rhamnocitrin** being a compound of significant interest for its potential therapeutic properties. This document provides a detailed, step-by-step protocol for the efficient extraction and purification of **rhamnocitrin** from the seeds of Astragalus complanatus. The outlined procedures are based on established methodologies for flavonoid extraction from Astragalus species, optimized for high-yield and purity of the target compound, **rhamnocitrin**.

# **Materials and Reagents**

- Plant Material: Dried seeds of Astragalus complanatus
- Solvents:
  - Ethanol (95%, analytical grade)
  - Methanol (HPLC grade)
  - Chloroform (analytical grade)
  - Ethyl acetate (analytical grade)



- n-Hexane (analytical grade)
- Deionized water
- Chromatography:
  - Silica gel (100-200 mesh) for column chromatography
  - Semi-preparative HPLC system
  - C18 column
- General Lab Equipment:
  - Grinder or mill
  - Soxhlet extractor or round-bottom flask with reflux condenser
  - Heating mantle
  - Rotary evaporator
  - Filtration apparatus (e.g., Buchner funnel, filter paper)
  - Glass columns for chromatography
  - Beakers, flasks, and other standard glassware
  - Analytical balance
  - Ultrasonic bath
  - Vortex mixer

# **Experimental Protocols**

# Part 1: Extraction of Total Flavonoids

This protocol describes an optimized ultrasound-assisted extraction (UAE) method for obtaining a crude flavonoid-rich extract from Astragalus complanatus seeds.



#### 1.1. Sample Preparation:

- Select high-quality, dried seeds of Astragalus complanatus.
- Grind the seeds into a fine powder (approximately 100 mesh) to increase the surface area for extraction.
- Dry the powder in an oven at 60°C to a constant weight to remove residual moisture.

#### 1.2. Ultrasound-Assisted Extraction:

- Weigh 10 g of the dried Astragalus complanatus seed powder and place it into a 500 mL
  Erlenmeyer flask.
- Add 260 mL of 95% ethanol to the flask, achieving a solvent-to-sample ratio of 26:1 (mL:g).
- Place the flask in an ultrasonic bath.
- Set the extraction temperature to 52°C and the duration to 34 minutes.
- After sonication, filter the mixture through Whatman No. 1 filter paper.
- Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 50°C to obtain a crude extract.

## Part 2: Purification of Rhamnocitrin

This section details the purification of **rhamnocitrin** from the crude flavonoid extract using column chromatography followed by semi-preparative HPLC.

#### 2.1. Liquid-Liquid Partitioning:

- Dissolve the crude extract in a minimal amount of methanol.
- Perform successive liquid-liquid partitioning with n-hexane, chloroform, and ethyl acetate to separate compounds based on polarity. Rhamnocitrin is expected to be enriched in the ethyl acetate fraction.[1]

#### 2.2. Silica Gel Column Chromatography:



- Prepare a silica gel column (100-200 mesh) using a suitable solvent system, such as a gradient of chloroform-methanol.[1]
- Load the concentrated ethyl acetate fraction onto the column.
- Elute the column with a stepwise gradient of chloroform-methanol (e.g., 100:0, 99:1, 98:2, 95:5, 90:10, v/v).[1]
- Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing rhamnocitrin.
- Combine the **rhamnocitrin**-rich fractions and concentrate them using a rotary evaporator.

#### 2.3. Semi-Preparative HPLC:

- Further purify the rhamnocitrin-containing fraction using a semi-preparative HPLC system with a C18 column.
- A typical mobile phase could be a gradient of methanol and water.
- Monitor the elution at a suitable wavelength (e.g., 254 nm or 365 nm) to detect the peak corresponding to rhamnocitrin.
- Collect the peak corresponding to rhamnocitrin and evaporate the solvent to obtain the purified compound.

# Part 3: Quantification of Rhamnocitrin

The concentration of **rhamnocitrin** in the extracts can be determined using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).[2]

- 3.1. Sample and Standard Preparation:
- Prepare a stock solution of a **rhamnocitrin** standard of known concentration in methanol.
- Create a series of calibration standards by diluting the stock solution.



 Prepare the sample for analysis by dissolving a known amount of the purified extract in methanol and filtering it through a 0.22 μm syringe filter.[2]

#### 3.2. UHPLC-MS/MS Conditions:

• Column: A C18 column (e.g., 100 mm × 2.1 mm, 1.7 μm).[3]

• Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).[3]

• Flow Rate: 0.4 mL/min.[3]

Column Temperature: 30°C.[3]

 Mass Spectrometry: Operated in a suitable mode (e.g., multiple reaction monitoring) for the specific detection of rhamnocitrin.

## **Data Presentation**

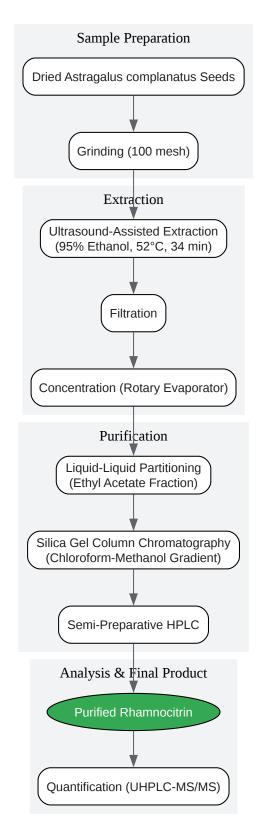
Table 1: Comparison of Extraction Methods for Flavonoids from Astragalus Species.

Extracti on Method	Species	Solvent	Temper ature (°C)	Time	Solvent: Material Ratio	Yield	Referen ce
Alcohol Reflux	A. mongholi cus	90% Ethanol	75	2.5 h	20:1 (mL/g)	0.934 mg/g	[4][5]
Microwav e- Assisted	A. membran aceus	95% Ethanol	90	20 min	15:1 (g/mL)	0.489%	[4]
Ultrasoun d- Assisted	Semen astragali complan ati	Not specified	52	34 min	26:1 (mL/g)	7.08% (total flavonoid s)	

# **Visualizations**



# **Experimental Workflow**



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Caption: Workflow for the extraction and purification of rhamnocitrin.

This protocol provides a comprehensive framework for the extraction and purification of **rhamnocitrin** from Astragalus complanatus. Researchers may need to further optimize certain parameters based on the specific characteristics of their plant material and available equipment.

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